
N'-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of amidoximes, which are known for their ability to act as nitric oxide donors . The presence of methoxy groups and the indene core structure further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide typically involves the reaction of 5,6-dimethoxy-1H-indene-2-carboxylic acid with hydroxylamine under acidic conditions . The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the amidoxime. Common reagents used in this synthesis include methanesulfonic acid and hydroxylamine hydrochloride .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as 2-iodobenzoic acid and tetraethylammonium bromide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of N’-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide involves the release of nitric oxide upon oxidation . Nitric oxide is a crucial signaling molecule in the human body, particularly in the cardiovascular system. The compound interacts with cytochrome P450 enzymes or other NADPH-dependent reductase pathways to release nitric oxide, leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide is unique due to its dual methoxy groups and indene core structure, which enhance its reactivity and potential biological activities compared to similar compounds . The presence of the amidoxime group also allows it to act as an effective nitric oxide donor, making it valuable in both research and therapeutic applications .
Properties
CAS No. |
106648-11-7 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N'-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-5-7-3-9(12(13)14-15)4-8(7)6-11(10)17-2/h3,5-6,15H,4H2,1-2H3,(H2,13,14) |
InChI Key |
WJIRZFAYYAQDLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(CC2=C1)C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
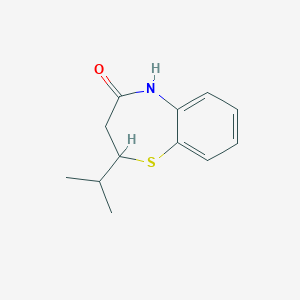
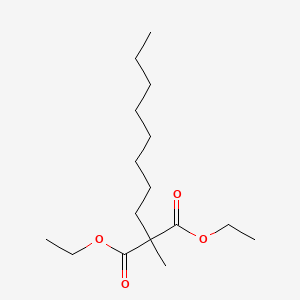
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
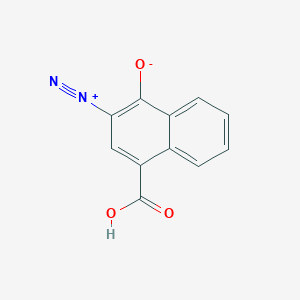
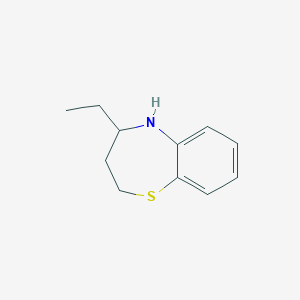

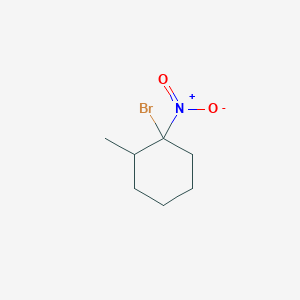

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
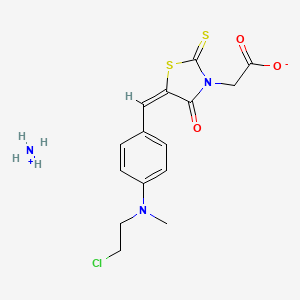

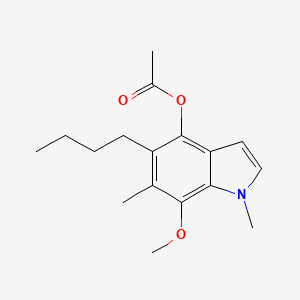
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
